molecular formula C13H30ClN3 B1600190 Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride CAS No. 69082-76-4

Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride

Cat. No. B1600190
Key on ui cas rn: 69082-76-4
M. Wt: 263.85 g/mol
InChI Key: LYWKAJZTPLXHEM-UHFFFAOYSA-M
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Patent
US08013173B2

Procedure details

The purpose of this Example was to show that without decantation, a relatively higher level of impurities levels were present in the 4,4′-oxydiphthalic anhydride that was produced, as compared to Examples 4 and 5 where decantation is practiced. 2645 parts of a WC of material consisting of 68.7 wt % 4,4′-oxydiphthalic anhydride, 13.3 wt % of potassium chloride, 18 wt % of ortho-dichlorobenzene based on total weight of the WC, and some minor impurities such as hexaethylguanidinium chloride (1146 ppm) and chlorophthalic anhydride (1591 ppm), was mixed with 528 parts of phosphoric acid (85 wt %) and 11877 parts of water and heated under vacuum until boiling, about 80° C. Under these conditions, 4,4′-oxydiphthalic anhydride and chlorophthalic anhydride react with the water to form 4,4′-oxydiphthalic tetraacid (ODTA) and chlorophthalic acid (CIDA). The oDCB was removed from the mixture as an azeotrope with water. The weight of the reactor was maintained constant by adding the corresponding amount of water back to the reactor. The process took approximately 25 hours. Subsequently, the mixture was cooled to 14° C. and centrifuged. The WC was washed with 10 parts of water per part of 4,4′-oxydiphthalic tetraacid. 1492 parts of the final WC was obtained and it contained 85% of 4,4′-oxydiphthalic tetraacid and less than 30 ppm of hexaethylguanidinium chloride, 464 ppm of chlorophthalic acid and 64 ppm of potassium, with the balance (˜5 wt %) being water.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Reaction Step Two
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reactant
Reaction Step Three
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Reaction Step Four
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Type
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Reaction Step Five
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Type
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Reaction Step Five
Quantity
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Type
reactant
Reaction Step Five
Name
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0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1C([O:7]C2C=CC3C(OC(=O)C=3C=2)=O)=CC2C(OC(=O)C=2C=1)=O.[Cl-].[K+].[Cl-].C(N(CC)C(=[N+](CC)CC)N(CC)CC)C.[Cl:43][C:44]1[CH:54]=[CH:53][CH:52]=[C:46]2[C:47]([O:49][C:50](=[O:51])[C:45]=12)=[O:48].P(=O)(O)(O)O>O.ClC1C=CC=CC=1Cl>[Cl:43][C:44]1[CH:54]=[CH:53][CH:52]=[C:46]([C:47]([OH:7])=[O:48])[C:45]=1[C:50]([OH:49])=[O:51] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)N(C(N(CC)CC)=[N+](CC)CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was produced
TEMPERATURE
Type
TEMPERATURE
Details
heated under vacuum
CUSTOM
Type
CUSTOM
Details
until boiling, about 80° C

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C(C(=O)O)=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08013173B2

Procedure details

The purpose of this Example was to show that without decantation, a relatively higher level of impurities levels were present in the 4,4′-oxydiphthalic anhydride that was produced, as compared to Examples 4 and 5 where decantation is practiced. 2645 parts of a WC of material consisting of 68.7 wt % 4,4′-oxydiphthalic anhydride, 13.3 wt % of potassium chloride, 18 wt % of ortho-dichlorobenzene based on total weight of the WC, and some minor impurities such as hexaethylguanidinium chloride (1146 ppm) and chlorophthalic anhydride (1591 ppm), was mixed with 528 parts of phosphoric acid (85 wt %) and 11877 parts of water and heated under vacuum until boiling, about 80° C. Under these conditions, 4,4′-oxydiphthalic anhydride and chlorophthalic anhydride react with the water to form 4,4′-oxydiphthalic tetraacid (ODTA) and chlorophthalic acid (CIDA). The oDCB was removed from the mixture as an azeotrope with water. The weight of the reactor was maintained constant by adding the corresponding amount of water back to the reactor. The process took approximately 25 hours. Subsequently, the mixture was cooled to 14° C. and centrifuged. The WC was washed with 10 parts of water per part of 4,4′-oxydiphthalic tetraacid. 1492 parts of the final WC was obtained and it contained 85% of 4,4′-oxydiphthalic tetraacid and less than 30 ppm of hexaethylguanidinium chloride, 464 ppm of chlorophthalic acid and 64 ppm of potassium, with the balance (˜5 wt %) being water.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
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Type
reactant
Reaction Step Five
Quantity
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Type
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Reaction Step Five
Quantity
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Type
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Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1C([O:7]C2C=CC3C(OC(=O)C=3C=2)=O)=CC2C(OC(=O)C=2C=1)=O.[Cl-].[K+].[Cl-].C(N(CC)C(=[N+](CC)CC)N(CC)CC)C.[Cl:43][C:44]1[CH:54]=[CH:53][CH:52]=[C:46]2[C:47]([O:49][C:50](=[O:51])[C:45]=12)=[O:48].P(=O)(O)(O)O>O.ClC1C=CC=CC=1Cl>[Cl:43][C:44]1[CH:54]=[CH:53][CH:52]=[C:46]([C:47]([OH:7])=[O:48])[C:45]=1[C:50]([OH:49])=[O:51] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)N(C(N(CC)CC)=[N+](CC)CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was produced
TEMPERATURE
Type
TEMPERATURE
Details
heated under vacuum
CUSTOM
Type
CUSTOM
Details
until boiling, about 80° C

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C(C(=O)O)=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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